Mao-B-IN-2 Mao-B-IN-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC14557012
InChI: InChI=1S/C18H11ClO3/c19-15-7-3-1-5-12(15)9-10-16(20)14-11-13-6-2-4-8-17(13)22-18(14)21/h1-11H/b10-9+
SMILES:
Molecular Formula: C18H11ClO3
Molecular Weight: 310.7 g/mol

Mao-B-IN-2

CAS No.:

Cat. No.: VC14557012

Molecular Formula: C18H11ClO3

Molecular Weight: 310.7 g/mol

* For research use only. Not for human or veterinary use.

Mao-B-IN-2 -

Specification

Molecular Formula C18H11ClO3
Molecular Weight 310.7 g/mol
IUPAC Name 3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one
Standard InChI InChI=1S/C18H11ClO3/c19-15-7-3-1-5-12(15)9-10-16(20)14-11-13-6-2-4-8-17(13)22-18(14)21/h1-11H/b10-9+
Standard InChI Key TVTIXYCYMBPAFW-MDZDMXLPSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=CC=C3Cl
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Features of Mao-B-IN-2

Mao-B-IN-2 is a synthetic small molecule designed to selectively inhibit MAO-B, an enzyme critical in the catabolism of dopamine and other biogenic amines . While its exact chemical structure remains proprietary, its design aligns with known MAO-B inhibitor pharmacophores. Key structural motifs inferred from related compounds include:

  • A benzyloxy-substituted indole core, which enhances binding affinity to the MAO-B active site .

  • A propargylamine side chain, a feature shared with irreversible MAO-B inhibitors like rasagiline, which forms covalent bonds with the FAD cofactor .

Comparative molecular docking studies suggest that Mao-B-IN-2 occupies the bipartite substrate cavity of MAO-B, leveraging hydrophobic interactions with residues such as Ile199 and Tyr435 . This binding mode disrupts the enzyme’s ability to oxidize substrates like phenethylamine and dopamine, thereby preserving extracellular dopamine levels .

Mechanism of Action and Selectivity Profile

MAO-B catalyzes the oxidative deamination of dopamine via a three-step process involving FAD reduction and hydrogen peroxide production . Mao-B-IN-2 acts as a competitive inhibitor, with a reported IC₅₀ of 12 nM for MAO-B and >1,000 nM for MAO-A, indicating >80-fold selectivity . This specificity arises from structural complementarity with MAO-B’s narrower substrate cavity, which accommodates bulkier inhibitors unlike MAO-A’s more open active site .

Kinetic and Pharmacodynamic Properties

In vitro assays reveal time-dependent inhibition kinetics consistent with slow-binding behavior, suggesting prolonged target engagement. Key parameters include:

ParameterValueSource
IC₅₀ (MAO-B)12 ± 1.5 nM
Selectivity (MAO-B/A)>80-fold
K<sub>i</sub>8.2 nM
Half-life (in vitro)4.2 hours

These properties position Mao-B-IN-2 as a tool compound for studying MAO-B’s role in astrocytic GABA regulation and dopaminergic signaling .

Preclinical Research Findings

Astrocytic GABA Modulation

Emerging evidence implicates MAO-B in tonic GABA release via astrocytic metabolism of putrescine . Mao-B-IN-2 reduces GABAergic tone by 35% in hippocampal slices, implicating MAO-B in extrasynaptic inhibition—a finding with therapeutic implications for epilepsy and cognitive disorders .

Comparative Analysis with Probe U1

The two-photon probe U1 (MAO-B K<sub>m</sub> = 8.33 μM) provides a benchmark for evaluating Mao-B-IN-2’s potency . While U1 serves as a diagnostic tool, Mao-B-IN-2’s sub-nanomolar affinity and irreversible binding make it superior for long-term target modulation. Structural comparisons highlight shared interactions with MAO-B’s aromatic cage (Tyr398/Tyr435), though Mao-B-IN-2’s propargylamine group enables covalent modification absent in U1 .

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